molecular formula C7H17ClN2O2 B1147366 (2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride CAS No. 944538-50-5

(2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride

Cat. No. B1147366
M. Wt: 196.675
InChI Key: XXRMYXBSBOVVBH-RGMNGODLSA-N
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Description

Synthesis Analysis

The synthesis of quaternary ammonium salts often involves the alkylation of tertiary amines or the use of ammonium salts in reactions with various reagents. For example, a novel hydrochloride quaternary ammonium salt was synthesized via acetylation and esterification using L-carnitine and cinnamic acid, illustrating a method that might be adaptable for the synthesis of the compound (Gongduan Xiao, 2008).

Molecular Structure Analysis

The molecular structure of quaternary ammonium compounds can be determined using techniques like single-crystal X-ray diffraction, as demonstrated in the synthesis of a related quaternary ammonium salt. This method revealed a conjugated system with a reverse olefin structure, providing insights into the spatial arrangement and electronic configuration of these compounds (Gongduan Xiao, 2008).

Chemical Reactions and Properties

Quaternary ammonium salts participate in a variety of chemical reactions, including those useful in organic synthesis. For instance, carbamic acid esters have been used as ammonia equivalents in palladium-catalyzed amination of aryl halides, highlighting the reactivity of carbamate functionalities in forming new carbon-nitrogen bonds (D. Mullick et al., 2010).

Scientific Research Applications

Solubility and Stability in Aqueous Solutions

Research shows that certain derivatives of (2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride, like 1-DPAQCl, exhibit high solubility in water due to intramolecular hydrogen bonds. This property is significant for applications in aqueous organic redox flow batteries (AORFBs), where high solubility is essential for high volume capacity and energy density (Xia et al., 2021).

Enantiomer Separation and Synthesis

The compound has been used in the enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile, leading to the synthesis of compounds like (R)-carnitine hydrochloride. This showcases its utility in the synthesis of biologically active compounds (Kamal et al., 2007).

Crystal Structure Analysis

The crystal structure of related compounds has been extensively studied, providing insights into the molecular arrangements and interactions that are critical for understanding the chemical behavior and potential applications of such compounds (Xiao, 2008).

Conformational Analyses

Conformational analyses of derivatives of (2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride have been conducted to understand their structural properties in different environments. This research aids in the development of new drugs and materials by providing a deeper understanding of molecular behavior (Nitek et al., 2020).

Supramolecular Architecture

Studies on the supramolecular architectures of derivatives highlight the potential of these compounds in the development of new materials with specific properties, like anticonvulsants (Żesławska et al., 2018).

Nanoparticle Synthesis

Research into the synthesis of cross-linked cationic surfactant nanoparticles using compounds like QACLE (which includes derivatives of (2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride) has been carried out. These nanoparticles have applications in environmental sciences, particularly in removing anions from water (Chen et al., 2017).

properties

IUPAC Name

[(2S)-2-carbamoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRMYXBSBOVVBH-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[N+](C)(C)C)OC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669846
Record name (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride

CAS RN

944538-50-5
Record name (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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